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Compound Name: d
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cat. No.: B2501029

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound of significant
interest in medicinal chemistry and materials science. As a derivative of pyrazine-2-carboxylic
acid, it holds potential for diverse biological activities, including roles as an antiviral,
antibacterial, and anticancer agent. The introduction of a fluorine atom can significantly
modulate the compound's physicochemical properties, such as its acidity, lipophilicity, and
metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This
technical guide provides a comprehensive overview of the structural analysis of 6-fluoro-
pyrazine-2-carboxylic acid, including its spectroscopic properties and a plausible synthetic
route. The information presented herein is intended to serve as a valuable resource for
researchers engaged in the design and development of novel therapeutic agents and functional
materials based on the pyrazine scaffold.

Physicochemical Properties

The fundamental physicochemical properties of 6-fluoro-pyrazine-2-carboxylic acid are
summarized in the table below. These properties are crucial for understanding the compound's
behavior in various chemical and biological systems.
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Property Value Source
Molecular Formula CsH3FN202 [1]
Molecular Weight 142.09 g/mol [1]

CAS Number 1197231-27-8 [1][2]
Appearance Predicted to be a solid [1]

Spectroscopic Analysis

The structural elucidation of 6-fluoro-pyrazine-2-carboxylic acid relies on a combination of
spectroscopic techniques. While experimental data is not widely available in the public domain,
the following sections provide predicted data based on the analysis of similar compounds and
computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum is expected to show two distinct signals in the aromatic region
corresponding to the two protons on the pyrazine ring, and a characteristic broad singlet for the
carboxylic acid proton at a significantly downfield shift.

Predicted *H NMR Spectral Data

Predicted Chemical Shift

Proton Predicted Multiplicity
(3, ppm)

Pyrazine-H 8.0-95 Doublet

Carboxylic Acid-H >10 Broad Singlet

The carbon NMR spectrum will provide information on the five unique carbon atoms in the
molecule. The carbon attached to the fluorine atom is expected to show a large one-bond
carbon-fluorine coupling constant (*Jcf).
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Predicted 3C NMR Spectral Data

Carbon Atom

Predicted Chemical Shift (6, ppm)

C=0 (Carboxylic Acid) 160 - 170
C-F (Pyrazine Ring) 155 - 165
Other Pyrazine Ring Carbons 140 - 155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Predicted IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 2500 - 3300 Broad

C=0 (Carboxylic Acid) 1700 - 1730 Strong, Sharp

C=N, C=C (Pyrazine Ring) 1400 - 1600 Medium

C-F 1200 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2501029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

lon Predicted m/z
[M]* 142.09
[M-OH]* 125.08
[M-COOH]* 97.08

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-fluoro-pyrazine-2-
carboxylic acid is not readily available in the literature, a plausible synthetic route can be
devised based on established methods for the synthesis of related pyrazine derivatives. The
following represents a generalized, multi-step synthetic approach.

Proposed Synthesis of 6-Fluoro-pyrazine-2-carboxylic
Acid
The synthesis can be envisioned to start from a suitable aminopyrazine precursor, followed by

a Sandmeyer-type reaction to introduce the fluorine atom, and subsequent functional group

manipulations.
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Aminopyrazine Precursor

tep 1

Diazotization
(NaNO2, HBF4)

tep 2

Fluorination (Heating)

:

6-Fluoropyrazine

tep 3

Introduction of Carboxylic Acid
(e.g., via lithiation and CO2 quench)

:

6-Fluoro-pyrazine-2-carboxylic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Fluoro-pyrazine-2-carboxylic acid.
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Step 1: Diazotization of an Aminopyrazine Precursor An appropriate aminopyrazine starting
material would be dissolved in a suitable acidic medium, such as tetrafluoroboric acid (HBFa).
The solution would be cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO2)
would be added dropwise to form the corresponding diazonium salt.

Step 2: Fluorination (Balz-Schiemann Reaction) The resulting diazonium tetrafluoroborate salt
would then be gently heated. This thermal decomposition would lead to the release of nitrogen
gas and boron trifluoride, with the concomitant formation of the 6-fluoropyrazine derivative.

Step 3: Introduction of the Carboxylic Acid Group The 6-fluoropyrazine intermediate could then
be converted to the final product by introducing a carboxylic acid group at the 2-position. This
could potentially be achieved through a directed ortho-metalation approach, involving lithiation
with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide. Subsequent
acidic workup would yield 6-fluoro-pyrazine-2-carboxylic acid.

Purification and Characterization: The final product would be purified using standard
techniques such as recrystallization or column chromatography. The structure and purity of the
synthesized compound would be confirmed by the spectroscopic methods outlined in Section 2
(NMR, IR, and MS).

Potential Biological Significance and Applications

Pyrazine derivatives are known to exhibit a wide range of biological activities.[1] The structural
motif is present in numerous FDA-approved drugs. The introduction of a fluorine atom can
further enhance the therapeutic potential of these compounds.

Antiviral Activity
(e.g., RNA polymerase inhibition)
Potential Biological Targets > Antlbactenal. Ac.tly%ty
> (e.g., enzyme inhibition)
6-Fluoro-pyrazine-2-carboxylic acid \
| Coordination to Metal Ions Anticancer Activity
(Metallodrug Development) (e.g., kinase inhibition)
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Caption: Potential biological roles of 6-Fluoro-pyrazine-2-carboxylic acid.

While specific signaling pathways involving 6-fluoro-pyrazine-2-carboxylic acid have not
been elucidated, its structural similarity to other bioactive pyrazines suggests several potential
applications:

» Antiviral Agents: The pyrazine core is a key component of antiviral drugs. The fluorine
substituent may enhance the binding affinity to viral enzymes, such as RNA-dependent RNA
polymerase.

» Antibacterial Agents: Pyrazine derivatives have shown promise as antibacterial agents. 6-
Fluoro-pyrazine-2-carboxylic acid could potentially inhibit essential bacterial enzymes.

» Anticancer Therapeutics: The pyrazine scaffold has been explored for the development of
kinase inhibitors and other anticancer drugs.

o Metal Complexes: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the
carboxylate group make this compound an excellent ligand for the formation of metal
complexes, which could have applications in catalysis or as metallodrugs.[1]

Conclusion

6-Fluoro-pyrazine-2-carboxylic acid represents a molecule with considerable potential in
drug discovery and materials science. This technical guide has provided a summary of its
predicted structural and spectroscopic properties, a plausible synthetic strategy, and an
overview of its potential biological significance. Further experimental investigation is warranted
to fully characterize this compound and explore its utility in various applications. The data and
protocols outlined herein provide a solid foundation for researchers to embark on such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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